molecular formula C8H14ClNO2 B2737365 Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride CAS No. 2305251-55-0

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride

Cat. No. B2737365
CAS RN: 2305251-55-0
M. Wt: 191.66
InChI Key: VJVRCVGGLIIYNA-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 . It is used in the formation of ene-endo-spirocyclic ammonium ylids for [2,3]-sigmatropic rearrangement to pyrroloazepinones and oxazepinones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-4,7,9H,2,5-6H2,1H3;1H . The structure of this compound can be viewed using Java or Javascript .

It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with complete regioselectivity and excellent yields, showcasing a new annulation mechanism that has broadened the reaction scope by employing ethyl 2-(substituted-methyl)-2,3-butadienoates to give ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Corrosion Inhibition for Mild Steel

Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (THP-1) and its derivatives have demonstrated excellent corrosion inhibition efficiency for mild steel in acidic environments, with efficiencies reaching up to 94.30% at certain concentrations. These inhibitors act by adsorbing at the metal/electrolyte interfaces, forming a protective layer that isolates the metal from aggressive acid solutions (J. Haque, C. Verma, V. Srivastava, M. Quraishi, & E. Ebenso, 2018).

Crystal Structure Elucidation

The crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been solved, providing insights into its molecular geometry and intermolecular interactions. This detailed structural analysis aids in understanding the compound's physical and chemical properties (A. Sambyal, R. Bamezai, T. K. Razdan, & Vivek K. Gupta, 2011).

Diastereoselective Synthesis

A novel method for the diastereoselective synthesis of unsymmetrical tetrahydropyridine-3-carboxylates has been developed, showcasing the versatility of ethyl acetoacetate in synthesizing complex molecules. This approach provides excellent yields and offers significant advantages in terms of reaction conditions and catalyst recyclability (B. Asadi et al., 2017).

Safety and Hazards

Ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride is classified as a warning hazard under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-4,7,9H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVRCVGGLIIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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